molecular formula C19H12N2O2 B1367848 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid CAS No. 904818-32-2

3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid

Cat. No.: B1367848
CAS No.: 904818-32-2
M. Wt: 300.3 g/mol
InChI Key: LWEHKOVISLXFMR-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid is a chemical compound with the molecular formula C19H12N2O2 . It is used in various fields of research, including life sciences and organic synthesis .

Scientific Research Applications

Organic Red-Light Emitting Diodes

Quinoxaline derivatives, including those related to 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid, have been synthesized and used in organic light-emitting diodes (OLEDs). These materials display promising properties for stable and efficient red emission in OLEDs, indicating their potential application in display technologies (Jang et al., 2011).

Corrosion Inhibition

Quinoxaline derivatives have also been explored as corrosion inhibitors. Their use in protecting mild steel in acidic environments demonstrates their potential in industrial applications, where corrosion resistance is crucial (Saraswat & Yadav, 2020).

Electrochromic Properties

Studies on quinoxaline-based polymers, including those with naphthalenyl units, have revealed interesting electrochromic properties. These polymers can switch between different color states when electrically stimulated, suggesting applications in smart windows and display technologies (Özdemir et al., 2011).

Azo Disperse Dyes

In the dye industry, quinoxaline derivatives, including those related to this compound, have been used to create novel azo disperse dyes. These dyes exhibit unique solvent effects and color properties, making them suitable for various textile applications (Rufchahi & Gilani, 2012).

Nuclear Magnetic Resonance (NMR) Studies

Quinoxaline derivatives have been subjects in the study of nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular structures and interactions, which are valuable in various fields of chemistry (McNab, 1982).

Photoluminescence and Electrochemical Properties

The synthesis of quinoxaline-containing copolymers has demonstrated their potential in light emission and electrochemical applications. These properties suggest their use in optoelectronic devices (Constantin et al., 2014).

Properties

IUPAC Name

3-naphthalen-1-ylquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)21-17(11-20-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEHKOVISLXFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=CC=C4N=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587643
Record name 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-32-2
Record name 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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